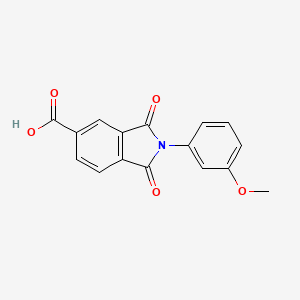

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-22-11-4-2-3-10(8-11)17-14(18)12-6-5-9(16(20)21)7-13(12)15(17)19/h2-8H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJFCMPQNFNMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 1,3-Dioxoisoindoline-5-carboxylic acid (phthalimide derivative with a carboxyl group at the 5-position) serves as a core intermediate.

- 3-Methoxyphenyl derivatives or corresponding halogenated aromatic precursors are used for substitution at the 2-position.

Synthetic Routes

Route A: Direct Substitution on Isoindoline Core

Synthesis of 1,3-dioxoisoindoline-5-carboxylic acid : Prepared by oxidation or cyclization of appropriate phthalic acid derivatives, yielding the isoindoline-1,3-dione ring with a carboxyl group at the 5-position.

Nucleophilic aromatic substitution or cross-coupling : The 2-position of the isoindoline ring can be functionalized by coupling with a 3-methoxyphenyl moiety, often via Suzuki or Buchwald-Hartwig cross-coupling reactions using aryl boronic acids or aryl halides under palladium catalysis.

Purification and characterization : The final compound is isolated as a solid, typically purified by recrystallization or chromatography.

Route B: Multi-step Synthesis via Protected Intermediates

Start with phthalic anhydride derivatives, introducing a carboxylic acid group at the 5-position via selective functional group manipulation.

Protect the carboxyl group if necessary, then perform substitution at the 2-position by reaction with 3-methoxyphenyl-containing nucleophiles or electrophiles.

Deprotect the carboxyl group to yield the target acid.

Reaction Conditions

- Solvents such as ethyl acetate, acetonitrile, or dimethylformamide are commonly used depending on the step.

- Temperatures range from room temperature to moderate heating (45–85 °C) to facilitate coupling and cyclization reactions.

- Catalysts like palladium on carbon (Pd/C) or other palladium complexes are employed for cross-coupling steps.

- Acidic conditions (e.g., trifluoroacetic acid or acetic acid with imidazole) are used for cyclization or deprotection steps.

Example of a Synthesis Protocol (Adapted from Related Isoindoline Derivatives)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Phthalic anhydride derivative + oxidizing agent | Formation of 1,3-dioxoisoindoline-5-carboxylic acid core |

| 2 | 3-Methoxyphenylboronic acid + Pd catalyst + base (e.g., K2CO3) in solvent (e.g., DMF) at 70 °C | Suzuki coupling to introduce 3-methoxyphenyl group at 2-position |

| 3 | Acidic workup (e.g., dilute HCl) | Deprotection and purification of the carboxylic acid |

| 4 | Recrystallization | Isolation of pure this compound |

Yields and Purity

- Yields for such coupling reactions typically range from 50% to 85%, depending on reaction optimization.

- Purity is confirmed by NMR, IR, and mass spectrometry.

Research Findings and Optimization

- Introduction of the carboxylic acid at the 5-position enhances biological activity, as seen in VEGFR-2 inhibitory assays of related compounds.

- The 3-methoxyphenyl substitution at the 2-position showed improved potency compared to other phenyl substitutions, indicating the importance of precise substitution patterns.

- Process optimization focuses on controlling stereochemistry and minimizing side reactions during coupling.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Core scaffold | 1,3-Dioxoisoindoline-5-carboxylic acid |

| Key substituent | 3-Methoxyphenyl group at 2-position |

| Typical solvents | Ethyl acetate, acetonitrile, DMF |

| Catalysts | Palladium complexes (e.g., Pd/C) |

| Temperature range | 45–85 °C |

| Reaction type | Cross-coupling (Suzuki), nucleophilic substitution |

| Purification | Recrystallization, chromatography |

| Yield range | 50–85% |

| Analytical methods | NMR, MS, IR spectroscopy |

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, such as hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The isoindoline-dione scaffold permits extensive substitution, enabling tailored physicochemical and biological properties. Key analogs include:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxy group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups like fluorine (4-F) in the fluorophenyl analog, which may alter binding affinity in biological targets .

Physicochemical Properties

LogP and Polarity:

- The 3-methoxyphenyl analog has an estimated LogP of ~2.0 (based on analogous structures), lower than the mercaptophenyl derivative (LogP = 2.54) due to the polarizable sulfur atom .

- Polar surface area (PSA) ranges from 90–113 Ų across analogs, with higher values correlating with hydrogen-bonding capacity (e.g., 113 Ų for the mercaptophenyl variant) .

- Thermal Stability: Polymers incorporating isoindoline-dione monomers (e.g., silyl- or germyl-substituted analogs) exhibit enhanced thermal stability, with decomposition temperatures exceeding 300°C, suggesting utility in high-performance materials .

Biological Activity

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, also known as 1,3-diketo-2-(3-methoxyphenyl)isoindoline-5-carboxylic acid (CAS Number: 166096-48-6), is a compound of significant interest due to its diverse biological activities. This article presents a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₁NO₅

- Molar Mass : 297.26 g/mol

- Structure : The compound features a dioxoisoindoline core with a methoxyphenyl substituent, which contributes to its biological activity.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

- Antioxidant Activity : Exhibits significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress.

- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Acts as an inhibitor of certain enzymes, including xanthine oxidase.

Antioxidant Activity

The compound has been shown to scavenge free radicals effectively. This property is essential in mitigating oxidative stress-related diseases. In vitro assays revealed that it significantly reduces reactive oxygen species (ROS) levels in cultured cells.

Anticancer Activity

Recent studies have indicated that this compound may inhibit the proliferation of cancer cells. For instance, it demonstrated cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) with IC50 values indicating potent activity (Table 1).

Enzyme Inhibition

The compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in uric acid production. This inhibition can have therapeutic implications for conditions like gout and hyperuricemia.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Reactive Oxygen Species Scavenging : By neutralizing ROS, the compound protects cellular components from oxidative damage.

- Induction of Apoptosis in Cancer Cells : Evidence suggests that it may activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Inhibition of Pro-inflammatory Cytokines : It has been observed to reduce levels of TNF-α and IL-6 in inflammatory models.

Study on Anticancer Effects

A study conducted on the effects of this compound on breast cancer cells indicated that treatment led to significant apoptosis and cell cycle arrest at the G0/G1 phase. The study utilized flow cytometry and Western blot analyses to confirm these findings, highlighting the potential for development into an anticancer agent.

Study on Enzyme Inhibition

In an investigation assessing xanthine oxidase inhibition, the compound was found to exhibit competitive inhibition with a Ki value indicative of strong binding affinity. This suggests its potential utility in managing conditions associated with elevated uric acid levels.

Q & A

Q. What are the established synthetic routes for 2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of a diamine with trimellitic anhydride in acetic acid under reflux. For example, a general procedure involves reacting 1.21 mmol diamine with 2.42 mmol trimellitic anhydride in 25 mL acetic acid at room temperature for 12 h, followed by reflux for 3 h . Optimization may include:

- Solvent selection : Acetic acid is preferred due to its ability to dissolve aromatic amines and anhydrides.

- Temperature control : Prolonged reflux improves cyclization but risks decomposition; monitoring via TLC is advised.

- Purification : Distilling acetic acid under reduced pressure and precipitating the product in 10% HCl yields a white solid with minimal impurities .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm the presence of methoxy (δ ~3.8 ppm) and carboxylic acid protons (δ ~13 ppm). Aromatic protons appear in δ 7.0–8.5 ppm, while dioxoisoindoline carbonyls resonate at δ 165–168 ppm .

- X-ray Crystallography : The SHELX suite (e.g., SHELXTL) is widely used for structure determination. Direct Methods resolve heavy atoms, and hydrogen positions are refined geometrically. For example, a related phthalimide derivative was solved with R-factor < 0.05 using SHELX .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare with derivatives like benzimidazole–dioxoisoindoline conjugates, which showed IC₅₀ values < 10 µM .

- Enzyme Inhibition : Test against kinases (e.g., VEGFR-2, FGFR-1) via fluorescence polarization or radiometric assays. Structural analogs have demonstrated dual inhibitory activity with Ki values in the nanomolar range .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., twinning or low-resolution datasets) be resolved during structure refinement?

- Data Handling : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin fractions. High-resolution data (>1.0 Å) improve anisotropic displacement parameter accuracy .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for hydrogen-bonding networks .

- Case Study : A Zn-coordinated phthalimide structure required SHELXPRO for macromolecular interface adjustments due to partial disorder in the methoxyphenyl group .

Q. What strategies mitigate low yields in multi-step syntheses of derivatives for structure-activity relationship (SAR) studies?

- Intermediate Stabilization : Protect the carboxylic acid group as a methyl ester during coupling reactions (e.g., with EDCI/HOBt), then hydrolyze with LiOH .

- Parallel Synthesis : Use automated platforms to vary substituents (e.g., bromine, chlorine) on the isoindoline ring. For example, 2-(3-bromobenzyl) analogs were synthesized with >70% yield via Buchwald-Hartwig amination .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with VEGFR-2 (PDB: 4ASD). Focus on hydrogen bonding with Asp1046 and hydrophobic contacts in the ATP-binding pocket .

- ADME Prediction : SwissADME predicts logP (~2.5) and solubility (<−4.0), suggesting moderate bioavailability. Prioritize derivatives with topological polar surface area < 140 Ų for blood-brain barrier penetration .

Q. What analytical approaches resolve discrepancies in NMR data caused by tautomerism or dynamic effects?

- Variable Temperature NMR : Probe tautomeric equilibria (e.g., keto-enol) by acquiring spectra at 25–60°C. Sharpening of split peaks indicates dominant conformers .

- 2D Experiments : HSQC and HMBC correlate ambiguous protons with adjacent carbons. For example, a ¹³C HMBC confirmed the methoxy group’s position via coupling to C-3 of the phenyl ring .

Q. How do steric and electronic effects of substituents influence biological activity? Insights from SAR studies.

- Electron-Withdrawing Groups : Nitro or chloro substituents at the 4-position of the phenyl ring enhance kinase inhibition by increasing electrophilicity at the dioxoisoindoline core .

- Steric Hindrance : Bulky groups (e.g., diphenylsilyl) reduce activity by disrupting binding pocket access. For instance, I-Si analogs showed 10-fold lower FGFR-1 affinity compared to unsubstituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.